Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFNSAWWIYSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355129 | |
| Record name | methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193400-52-1 | |
| Record name | methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-6-methyl-3-cyanopyridine (Intermediate 4f)
The synthesis begins with the preparation of 2-chloro-6-methyl-3-cyanopyridine (4f), a critical precursor. This intermediate is synthesized via chlorination of 6-methyl-3-cyanopyridin-2-one using phosphorus oxychloride (POCl₃) at 60°C for 24 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Reaction Conditions:
Thiophene Ring Formation via Cyclocondensation
The thiophene ring is introduced through a cyclocondensation reaction between 2-chloro-6-methyl-3-cyanopyridine (4f) and methyl thioglycolate. This step forms the fused thieno[2,3-b]pyridine core.
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Reactants:
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2-Chloro-6-methyl-3-cyanopyridine (4f, 0.005 mol)
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Methyl thioglycolate (0.01 mol)
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Potassium carbonate (0.0075 mol)
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Solvent: Dimethylformamide (DMF, 100 mL)
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Conditions: Stirred at room temperature for 24 hours.
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Cyclization: The intermediate is treated with sodium methoxide (NaOMe, 0.005 mol) in methanol (25 mL) for 1 hour at room temperature.
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Workup: The product is precipitated in ice-water, filtered, and recrystallized from methanol.
Key Outcomes:
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Yield: 98% for methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (5f).
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Purity: Confirmed via thin-layer chromatography (TLC) and elemental analysis.
Alternative Synthetic Approaches
Sodium Sulfide-Mediated Cyclization (Method B)
An alternative route employs sodium sulfide (Na₂S·9H₂O) and methyl bromoacetate under basic conditions. While this method avoids DMF, it yields lower quantities of the target compound.
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Reactants:
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2-Chloro-6-methyl-3-cyanopyridine (4f, 0.005 mol)
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Methyl bromoacetate (0.01 mol)
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Sodium sulfide (Na₂S·9H₂O, 0.0075 mol)
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Solvent: Methanol (50 mL)
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Conditions: Heated at 50°C for 3 hours.
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Workup: Similar to Method A.
Outcomes:
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Limitations: Lower efficiency due to competing side reactions.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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δ 2.68 (s, 3H, CH₃ at C6)
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δ 3.89 (s, 3H, OCH₃ ester)
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δ 5.90 (s, 2H, NH₂ at C3)
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δ 7.15–7.18 (d, 1H, J = 7.5 Hz, H5)
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δ 7.79–7.83 (d, 1H, J = 10 Hz, H4)
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δ 24.81 (C6-CH₃)
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δ 51.61 (OCH₃)
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δ 165.89 (C=O ester)
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Aromatic carbons: 97.56, 119.21, 122.93, 129.22, 146.36, 160.34, 160.80
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Cyclocondensation) | Method B (Na₂S-Mediated) |
|---|---|---|
| Yield | 98% | 35–38% |
| Reaction Time | 25 hours | 3 hours |
| Solvent | DMF | Methanol |
| Purification | Recrystallization (MeOH) | Column Chromatography |
| Scalability | High | Moderate |
Retrosynthetic Considerations
A retrosynthetic analysis reveals two viable pathways:
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Disconnection at Thiophene Ring:
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Reverse cyclocondensation to 2-chloro-6-methyl-3-cyanopyridine and methyl thioglycolate.
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Ester Group Introduction:
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Late-stage esterification, though less efficient due to competing hydrolysis.
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Industrial Production Feasibility
Method A is preferred for scale-up due to its high yield and minimal purification requirements. Continuous flow reactors could optimize the cyclocondensation step, reducing DMF usage and improving safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
- Research has indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit anticancer properties. Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound could inhibit the proliferation of specific cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .
2. G Protein-Coupled Receptor Modulation
- The compound has shown promise as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Allosteric modulators can enhance or inhibit the receptor's response to endogenous ligands without directly competing with them.
Research Insight : A comprehensive review highlighted the importance of thieno derivatives in modulating GPCR activity, suggesting that this compound could serve as a lead compound for developing new therapeutics targeting GPCRs .
Biochemical Research Applications
1. Enzyme Inhibition
- The compound's structural characteristics allow it to interact with various enzymes, potentially serving as an inhibitor. This property can be leveraged in the development of enzyme inhibitors for therapeutic purposes.
Example : Research indicates that similar compounds have been effective in inhibiting enzymes involved in metabolic pathways associated with diseases like diabetes and obesity .
2. Neuropharmacology
- Investigations into the neuropharmacological effects of this compound are ongoing. Its ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases and mental health disorders.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Thienopyridine Derivatives
Substituent Variations and Physicochemical Properties
The table below compares methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate with analogs differing in substituents and ester groups:
Key Observations:
Substituent Effects: Lipophilicity: Ethyl 3-amino-6-(4-methylphenyl) derivative exhibits higher XLogP3 (4.7 vs. ~2–3 for others), suggesting enhanced membrane permeability . Steric Effects: Bulky groups (e.g., 4-(2-methoxyphenyl) in ) may hinder crystallization, as melting points are unreported.
Ester vs. Acid Forms: The methyl ester (target compound) has improved solubility in organic solvents compared to its carboxylic acid analog (e.g., 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid) .
Biological Activity
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 193400-52-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.26 g/mol
- Structure : The compound exhibits a thieno[2,3-b]pyridine core, which is known for various biological activities.
Research indicates that compounds with a thieno[2,3-b]pyridine structure can interact with multiple biological targets. This compound has been investigated for its effects on:
- Kinase Inhibition :
- Antiproliferative Activity :
- Neuroprotective Effects :
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Observations |
|---|---|---|
| Kinase Inhibition | PI5P4Kγ | K_D = 7.1 nM |
| PIP5K1C | K_D = 230 nM | |
| Antiproliferative | Human Cancer Cell Lines | Significant inhibition observed |
| Neuroprotective Potential | Blood-Brain Barrier Penetration | Effective in preliminary models |
Case Studies
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In Vitro Studies :
- A study conducted on various human cancer cell lines revealed that this compound exhibited dose-dependent antiproliferative activity, with IC50 values indicating substantial efficacy at micromolar concentrations.
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Animal Models :
- In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer therapeutic.
- Pharmacokinetics :
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, and what critical reaction conditions must be controlled?
Methodological Answer: Synthesis typically involves cyclization of substituted pyridine precursors with thiourea derivatives. A common approach includes:
- Step 1: Cyclocondensation of 2-chloronicotinic acid derivatives with thiourea in polar aprotic solvents (e.g., DMF or DMSO) under reflux.
- Step 2: Sequential functionalization (e.g., amination at position 3 and methylation at position 6) using alkylating agents like methyl iodide.
- Critical Conditions:
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Temperature control (80–120°C) to avoid side reactions.
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Use of catalysts (e.g., triethylamine) to enhance reaction efficiency.
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Strict anhydrous conditions to prevent hydrolysis of intermediates.
Reference: Multi-step protocols and optimization strategies are detailed in studies on analogous thienopyridine systems .Table 1: Key Reaction Parameters
Step Reagents Solvent Temperature Catalyst 1 Thiourea, 2-chloronicotinic acid DMF 110°C Triethylamine 2 Methyl iodide, NH₃/MeOH MeOH 60°C –
Q. What analytical techniques are required to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for the methyl group (δ ~2.5 ppm), ester carbonyl (δ ~165 ppm), and aromatic protons (δ 6.5–8.5 ppm).
- IR Spectroscopy: Confirm NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 253.07 for C₁₀H₁₀N₂O₂S).
- Elemental Analysis: Ensure C, H, N, S percentages match theoretical values (±0.3%).
- HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water gradient. Reference: Standard protocols for thienopyridine characterization are described .
Table 2: Analytical Parameters
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | δ 2.5 (s, 3H, CH₃), δ 3.9 (s, 3H, COOCH₃) | Confirm substituents |
| IR | 1705 cm⁻¹ (C=O) | Ester identification |
| HRMS | m/z 253.07 | Molecular formula validation |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-Technique Cross-Validation: Compare NMR, IR, and XRD data to resolve ambiguous signals.
- Isotopic Labeling: Use ¹⁵N-labeled amino groups to track tautomeric shifts in NMR.
- Computational Modeling: Predict spectroscopic profiles (e.g., DFT calculations for ¹H NMR chemical shifts). Reference: Advanced resolution methods for heterocyclic systems are discussed .
Q. What strategies are effective for functionalizing the amino and methyl groups in this compound to enhance bioactivity?
Methodological Answer:
- Amino Group Modifications:
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Acylation with chloroformates or active esters to introduce amides.
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Suzuki coupling for aryl/heteroaryl substitutions.
- Methyl Group Functionalization:
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Oxidation to carboxylic acid using KMnO₄/H₂SO₄.
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Halogenation (e.g., Br₂/FeBr₃) for brominated derivatives.
- Bioactivity Enhancement: Introduce electron-withdrawing groups (e.g., NO₂) to improve binding to enzyme active sites.
Reference: Derivative design for thienopyridines is explored .
Table 3: Functionalization Reactions
Position Reaction Reagents Application NH₂ Acylation Acetyl chloride Improved lipophilicity CH₃ Oxidation KMnO₄/H₂SO₄ Carboxylic acid precursor - Bioactivity Enhancement: Introduce electron-withdrawing groups (e.g., NO₂) to improve binding to enzyme active sites.
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Map electrostatic potential surfaces to identify electrophilic centers (e.g., C-5 position).
- Transition State Analysis: Simulate energy barriers for SNAr reactions at halogenated positions.
- Docking Studies: Predict binding affinities of derivatives with biological targets (e.g., kinase enzymes). Reference: Computational approaches for thienopyridine reactivity are highlighted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
